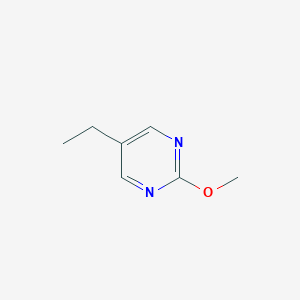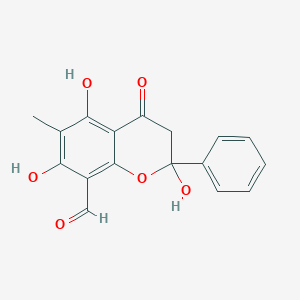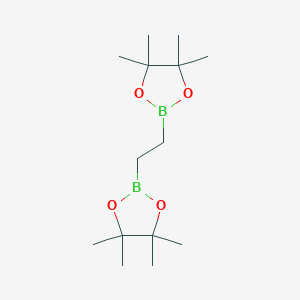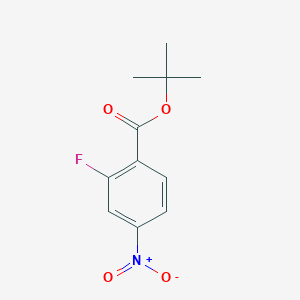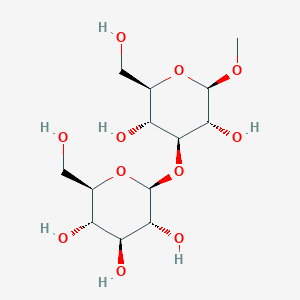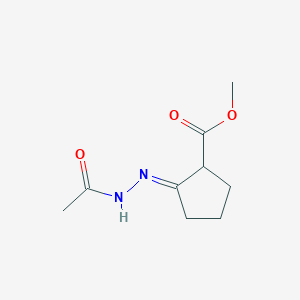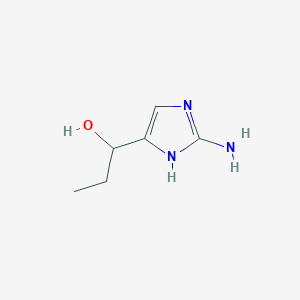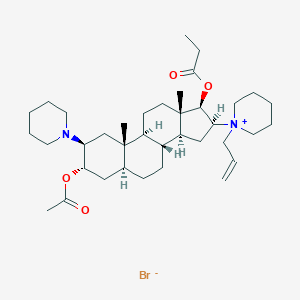
Rapacuronium bromide
描述
拉帕库溴铵,商品名为Raplon,是一种快速起效的非去极化氨基类固醇神经肌肉阻滞剂。 它曾用于现代麻醉,帮助并使气管插管成为可能,气管插管通常是手术期间和有时是在重症监护期间协助无意识患者控制通气所必需的 . 由于存在致命支气管痉挛的风险,它在 1999 年获得 FDA 批准后不到两年,于 2001 年 3 月 27 日被 Organon 从美国市场撤回 .
作用机制
拉帕库溴铵通过作为非去极化神经肌肉阻滞剂发挥作用。 它与毒蕈碱乙酰胆碱受体 M2 结合,充当拮抗剂 . 这种结合阻止受体被乙酰胆碱激活,从而抑制肌肉收缩并导致肌肉松弛 . 该化合物水解为活性代谢物,也促成了其药理作用 . 拉帕库溴铵结合的具体血浆蛋白尚不清楚,但蛋白质结合是可变的,范围在 50% 到 88% 之间 .
生化分析
Biochemical Properties
Rapacuronium bromide interacts with the Muscarinic acetylcholine receptor M2, acting as an antagonist . It is hydrolyzed to active metabolites, with the Cytochrome P450 system not involved in this process .
Cellular Effects
As a non-depolarizing neuromuscular blocker, this compound acts to inhibit the transmission of nerve impulses to muscles, thereby causing muscle relaxation . This effect is crucial in medical procedures that require muscle relaxation, such as endotracheal intubation during surgery .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Muscarinic acetylcholine receptor M2 as an antagonist . This prevents the receptor from being activated, thereby inhibiting the transmission of nerve impulses to muscles .
Temporal Effects in Laboratory Settings
This compound has a mean elimination half-life of 141 minutes . It is rapidly acting, with its neuromuscular blocking effects having a different time course to those of most currently available agents .
Metabolic Pathways
This compound is metabolized through hydrolysis to active metabolites . The Cytochrome P450 system is not involved in this metabolic process .
Transport and Distribution
准备方法
化学反应分析
拉帕库溴铵会发生几种类型的化学反应,包括水解和取代反应。 该化合物水解为活性代谢物,而细胞色素 P450 系统不参与此过程 . 这些反应中常用的试剂包括水以及各种酸或碱,以促进水解。 从这些反应中形成的主要产物是活性代谢物,它们促成了该化合物的药理作用 .
科学研究应用
拉帕库溴铵已在科学研究中得到广泛应用,特别是在化学、生物学和医学领域。 在化学方面,它因其独特的结构和反应性而被研究。 在生物学方面,它已被用于研究神经肌肉阻滞剂的作用机制及其对肌肉功能的影响。 在医学上,它被用作全身麻醉的辅助剂,以促进气管插管并在手术过程中提供骨骼肌松弛 .
相似化合物的比较
属性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQTUXZKLGXYIU-GWSNJHLMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048823 | |
| Record name | Rapacuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156137-99-4 | |
| Record name | Rapacuronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156137-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rapacuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapacuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156137-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAPACURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rapacuronium bromide interact with its target and what are the downstream effects?
A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] By binding to these receptors, this compound prevents acetylcholine from binding and triggering muscle contraction, leading to skeletal muscle paralysis. [, ]
Q2: What is the structural characterization of this compound?
A2: this compound is an aminosteroid derivative. While the provided abstracts do not delve into detailed spectroscopic data, they do mention that it is the 16-N-allyl, 17-beta-propionate analog of vecuronium bromide. [, ] To obtain comprehensive structural characterization, including molecular formula, weight, and spectroscopic data, it would be beneficial to consult the drug's official documentation or chemical databases.
Q3: How does the structure of this compound relate to its activity (SAR)?
A4: While the provided research doesn't provide a detailed SAR analysis, it highlights that this compound's rapid onset and short duration are partly due to its low potency compared to other non-depolarizing muscle relaxants. [] The 16-N-allyl and 17-beta-propionate substitutions on the steroid nucleus likely contribute to these unique pharmacodynamic properties. [, , ] Further research comparing this compound with its structural analogs would be needed to establish a comprehensive SAR profile.
Q4: Is there any information about resistance or cross-resistance to this compound?
A6: While the provided abstracts do not specifically address resistance mechanisms for this compound, one study mentions that patients receiving anticonvulsants like phenytoin or carbamazepine may exhibit resistance to its effects. [] This suggests potential cross-resistance with other neuromuscular blocking agents in individuals on these medications. Further investigation is warranted to understand the underlying mechanisms and clinical implications of resistance to this compound.
Q5: What can you tell us about alternatives and substitutes for this compound?
A5: The research mentions several alternative neuromuscular blocking agents, each with its own pharmacodynamic and pharmacokinetic profile. These include:
- Succinylcholine chloride: A depolarizing agent known for its rapid onset and short duration, but associated with adverse effects like hyperkalemia and malignant hyperthermia. [, ]
- Rocuronium bromide: Another aminosteroid with rapid onset, but a longer duration than this compound. It is considered suitable for rapid sequence induction and exhibits minimal cardiovascular effects. [, ]
- Mivacurium chloride: A non-depolarizing agent with a short duration of action, often used in ambulatory anesthesia. []
- Vecuronium bromide: A longer-acting non-depolarizing agent with a pharmacokinetic profile similar to rocuronium bromide. []
- Cisatracurium besylate: An isomer of atracurium with a slower onset than this compound, but a predictable duration of action and minimal histamine release. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


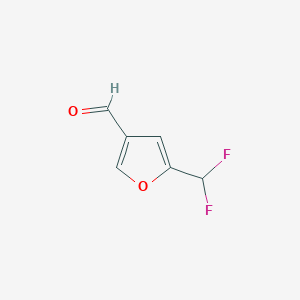
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

